N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-1-carboxamide
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Overview
Description
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene core linked to a pyrimidine ring via an amide bond, with additional functional groups that enhance its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving diethylamine, methylamine, and appropriate aldehydes or ketones.
Amidation Reaction: The synthesized pyrimidine derivative is then reacted with 4-aminophenyl naphthalene-1-carboxamide under specific conditions to form the final compound. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonating agents for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and conjugated system.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, its potential anti-cancer activity may involve inhibition of specific kinases or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N-(4-((4-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoylphenylacetamide
Uniqueness
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-1-carboxamide stands out due to its unique combination of a naphthalene core and a pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O/c1-4-31(5-2)24-17-18(3)27-26(30-24)29-21-15-13-20(14-16-21)28-25(32)23-12-8-10-19-9-6-7-11-22(19)23/h6-17H,4-5H2,1-3H3,(H,28,32)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWGKPGBQDVBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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